molecular formula C10H15ClN2O B1530198 2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol CAS No. 1179853-30-5

2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol

Cat. No. B1530198
M. Wt: 214.69 g/mol
InChI Key: IYAVXYPOCJIRMT-UHFFFAOYSA-N
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Description

“2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol” is a chemical compound with the molecular formula C10H15ClN2O. It has a molecular weight of 214.69 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a chlorophenyl group, a methylamino group, and an ethanol group . It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.69 and a molecular formula of C10H15ClN2O . Unfortunately, specific information such as boiling point and storage conditions were not available in the resources .

Scientific Research Applications

Corrosion Inhibition

Research on derivatives similar in structure to "2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol" has shown potential in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives to predict their performance against corrosion of iron. These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interaction between these molecules and metal surfaces, indicating good agreement with experimental results on inhibition efficiency (Kaya et al., 2016).

Antimicrobial Activity

Compounds structurally related to "2-{(5-Amino-2-chlorophenyl)methylamino}ethan-1-ol" have been explored for their antimicrobial properties. For instance, derivatives from Mannich base reactions involving similar compounds have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014).

Material Science and Synthesis

In material science, derivatives of the mentioned compound have been utilized in synthesizing novel materials. For example, research on the synthesis and characterization of ruthenium and palladium complexes incorporating amino-azo-phenol ligands, which could include similar structures, has been conducted to explore their reactivity and potential applications in catalysis (Pattanayak et al., 2015).

properties

IUPAC Name

2-[(5-amino-2-chlorophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(4-5-14)7-8-6-9(12)2-3-10(8)11/h2-3,6,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAVXYPOCJIRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol

CAS RN

1179853-30-5
Record name 2-{[(5-amino-2-chlorophenyl)methyl](methyl)amino}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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